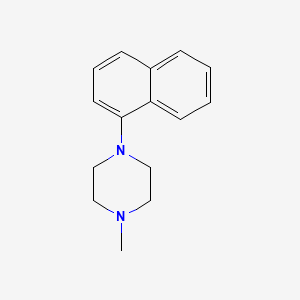
1-Methyl-4-(1-naphthyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(1-naphthyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a naphthyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-(1-naphthyl)-piperazine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with 1-methylpiperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-Methyl-4-(1-naphthyl)-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthyl ring or piperazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.
科学的研究の応用
1-Methyl-4-(1-naphthyl)-piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1-Methyl-4-(1-naphthyl)-piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Methyl-4-phenylpiperazine: Similar structure but with a phenyl group instead of a naphthyl group.
1-Methyl-4-(2-naphthyl)-piperazine: Similar structure but with the naphthyl group attached at a different position.
1-Methyl-4-(1-anthracenyl)-piperazine: Similar structure but with an anthracenyl group.
Uniqueness
1-Methyl-4-(1-naphthyl)-piperazine is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
1-Methyl-4-(1-naphthyl)-piperazine (MNPP) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of MNPP, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by a methyl group and a naphthyl group attached to the piperazine ring. The chemical structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of MNPP is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Key mechanisms include:
- Receptor Modulation : MNPP has been shown to influence the activity of serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions.
- Anticancer Activity : Research indicates that MNPP exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : Preliminary studies suggest that MNPP may possess antimicrobial activity, potentially making it useful in treating infections caused by resistant bacterial strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of MNPP. For instance, one study demonstrated that MNPP significantly inhibited the growth of MCF-7 cells with a GI50 value of approximately 27 nM. The compound's efficacy was further validated in vivo using xenograft models, where it showed 60% growth inhibition at doses as low as 0.15 mg/kg .
Antimicrobial Effects
MNPP has also been evaluated for its antimicrobial properties. It exhibited bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis . These findings suggest that MNPP could be a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In a controlled study, MNPP was administered to mice xenografted with MCF-7 cells. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Case Study 2: Immunomodulatory Effects
Another investigation explored the immunomodulatory properties of MNPP in the context of aseptic inflammation. The compound was found to enhance the proliferation of immune cells such as CD4+ T cells and myeloid cells, suggesting its role in modulating immune responses during inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of MNPP, it is useful to compare it with other piperazine derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Receptor modulation, apoptosis induction |
| 1-Methyl-4-(4-nitro-1-naphthyl)piperazine | Moderate | High | Nitro group activation, reactive intermediates |
| 1-Methyl-4-(4-chloro-1-naphthyl)piperazine | Low | Low | Chlorine substitution effects |
This table illustrates how variations in chemical structure can significantly affect biological activities.
特性
CAS番号 |
57536-88-6 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC名 |
1-methyl-4-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C15H18N2/c1-16-9-11-17(12-10-16)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3 |
InChIキー |
SYXNTCBGZZXTBX-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















